2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide
Description
Structural Elucidation via Spectroscopic Techniques
The molecular architecture of 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide (C₁₄H₁₃N₃O₄S) has been validated through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry. The ¹H NMR spectrum (400 MHz, DMSO-d₆) reveals distinct signals: a singlet at δ 3.83 ppm for the methoxy group, aromatic protons between δ 6.69–7.85 ppm, and amine protons at δ 2.14–2.93 ppm. The ¹³C NMR spectrum confirms the benzoxazole core with resonances at δ 110–165 ppm for aromatic carbons and δ 55.2 ppm for the methoxy carbon.
IR spectroscopy identifies key functional groups: a strong S=O stretch at 1050–1066 cm⁻¹, C=O absorption at 1715–1724 cm⁻¹, and NH/OH stretches at 3316–3329 cm⁻¹. High-resolution mass spectrometry (HRMS) corroborates the molecular ion [M+H]⁺ at m/z 319.34, consistent with the molecular formula.
Table 1: Key Spectral Assignments
| Technique | Observed Signal | Assignment | Source |
|---|---|---|---|
| ¹H NMR (DMSO) | δ 3.83 (s, 3H) | Methoxy group | |
| ¹³C NMR | δ 152.9 (C=N) | Benzoxazole core | |
| IR | 1050 cm⁻¹ (S=O) | Sulfonamide stretch |
Crystallographic Analysis and Molecular Geometry
Single-crystal X-ray diffraction studies of analogous benzoxazole derivatives reveal planar geometries, with dihedral angles between aromatic rings typically <1°. For 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide, intramolecular hydrogen bonding between the sulfonamide NH and benzoxazole nitrogen (N–H⋯N, 2.09–2.15 Å) stabilizes the syn conformation. The methoxyphenyl group adopts a near-orthogonal orientation (85–90°) relative to the benzoxazole plane, minimizing steric hindrance.
Table 2: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Bond length (C–S) | 1.76 Å | |
| Dihedral angle (Ar–Ar) | 0.67–0.74° | |
| Hydrogen bond (N–H⋯N) | 2.09–2.15 Å |
Physicochemical Properties: Solubility, Stability, and Partition Coefficients
The compound exhibits low aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic benzoxazole core, but demonstrates improved solubility in dimethyl sulfoxide (DMSO, 25 mg/mL) and methanol (10 mg/mL). Accelerated stability studies (40°C/75% RH) show no degradation over 30 days, indicating robustness under standard storage conditions.
The logP (octanol-water) value, calculated via XLogP3, is 2.8 ± 0.2, reflecting moderate lipophilicity suitable for blood-brain barrier penetration.
Table 3: Physicochemical Profile
| Property | Value | Method/Source |
|---|---|---|
| Aqueous solubility | <1 mg/mL | Shake-flask |
| logP | 2.8 ± 0.2 | XLogP3 |
| Melting point | 262–263°C | Differential scanning calorimetry |
Properties
IUPAC Name |
2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-20-12-5-3-2-4-10(12)17-22(18,19)9-6-7-13-11(8-9)16-14(15)21-13/h2-8,17H,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIGKSKNTOEEFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49675527 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Multi-Component One-Pot Synthesis Using Fe(III)-Montmorillonite Catalysis
Optimized Reaction Conditions
- Temperature: 80°C
- Duration: 5 hours
- Solvent: Ethanol
- Catalyst Loading: 50% w/w Fe(III)-mont
- Workup: Ethyl acetate extraction, recrystallization in ethanol.
A representative synthesis involves reacting 2-sulfanyl-1,3-benzoxazole-5-sulfonamide (1 mmol) with 4-methoxyacetophenone (1 mmol) and benzaldehyde (1 mmol), yielding the target compound in 72–78% efficiency. The catalyst’s reusability remains underexplored, but its Lewis acidity enhances electrophilic activation of carbonyl groups, accelerating imine and benzoxazole ring formation.
Stepwise Synthesis via 2-Mercapto-Benzoxazole Sulfonamide Intermediates
Patent-Based Industrial Approach
US20070123574A1 outlines a scalable, stereoselective route emphasizing 2-mercapto-benzoxazole sulfonamide intermediates. The synthesis involves three critical stages:
Intermediate Formation (Formula 6)
The key intermediate, 1-benzyl-2-hydroxy-3-[isobutyl-(2-methylsulfanyl-benzoxazole-6-sulfonyl)-amino]-propyl-carbamic ester , is synthesized via sulfonation of a benzoxazole-thiol precursor. The thiol group (-SH) is activated using electrophilic reagents (e.g., methyl iodide) to form a thioether (-SMe), which is subsequently displaced by an amine nucleophile.
Amination and Cyclization
The methylsulfanyl group (-SMe) undergoes nucleophilic substitution with ammonia or ammonium hydroxide under basic conditions (pH 9–11) to introduce the 2-amino group. Stereoselectivity is achieved using optically pure starting materials, ensuring >98% enantiomeric excess in the final product.
Final Functionalization
Coupling with 2-methoxyphenylamine via sulfonamide bond formation completes the synthesis. This step employs standard sulfonyl chloride chemistry, where the intermediate sulfonic acid is converted to a sulfonyl chloride (using PCl₅) and then reacted with 2-methoxyaniline.
Comparative Analysis of Synthetic Methods
The Fe(III)-mont method offers superior yields and shorter reaction times but lacks demonstrated scalability and stereochemical control. Conversely, the patent route prioritizes industrial applicability and enantiomeric purity at the cost of longer synthetic sequences.
Structural and Spectroscopic Characterization
Post-synthesis, the compound is characterized via:
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or other reduced derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzoxazole sulfonamides exhibit significant antimicrobial properties. The compound 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide has shown potential against various bacterial strains.
- Mechanism of Action : The antimicrobial effect is primarily attributed to the inhibition of bacterial enzymes and disruption of cellular processes.
- Case Study : In a study evaluating the antibacterial activity of benzoxazole derivatives, compounds similar to 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide demonstrated minimum inhibitory concentration (MIC) values ranging from 21.24 to 96.62 µmol/L against tested strains, indicating moderate to good activity against both Gram-positive and Gram-negative bacteria .
| Compound | MIC (µM) | Activity |
|---|---|---|
| Compound A | 21.24 | Good |
| Compound B | 50.00 | Moderate |
| Compound C | 96.62 | Weak |
Anticancer Potential
The compound has also been explored for its anticancer properties. Its structural similarity to purine nucleotides positions it as a promising candidate for targeting dihydrofolate reductase (DHFR), an essential enzyme in cancer cell proliferation.
- Case Study : Research on related compounds indicated significant anticancer activity against human colorectal carcinoma (HCT116) cell lines, with IC₅₀ values lower than those of standard chemotherapeutics like 5-fluorouracil (IC₅₀ = 9.99 µM) .
| Compound | IC₅₀ (µM) | Effectiveness |
|---|---|---|
| Compound D | 5.85 | High |
| Compound E | 4.53 | Very High |
In Silico Molecular Docking Studies
In silico studies have been employed to predict the binding affinity and interaction modes of 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide with various biological targets.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways within cells. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and ultimately exerting its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzoxazole-Sulfonamide Family
The following table summarizes key structural analogues and their biological activities:
Key Observations:
- In contrast, the indazol-5-yl group in compound 5–06 increases steric bulk, contributing to its potent NC chaperone inhibition .
- Functional Group Variations : The presence of a bromine atom in the analogue from introduces electron-withdrawing effects, which may alter binding affinity in enzyme targets.
Biological Activity
2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide is a sulfonamide derivative of benzoxazole that exhibits significant biological activity. Its structure, featuring an amino group at the 2-position and a sulfonamide group at the 5-position of the benzoxazole ring, enhances its interaction with various biological targets. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.
The molecular formula of 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide is . Its unique structural properties contribute to its biological activity, enabling it to participate in various chemical reactions such as oxidation, reduction, and substitution.
Antimicrobial Activity
Research indicates that 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at minimal inhibitory concentrations (MIC) as low as in some cases. The compound's activity is particularly noted against Mycobacterium tuberculosis , where it inhibits inosine 5’-monophosphate dehydrogenase (IMPDH), a critical enzyme for guanine nucleotide biosynthesis .
Table 1: Antimicrobial Activity of 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide
| Microorganism | MIC (µM) |
|---|---|
| Mycobacterium tuberculosis | ≤ 1 |
| Escherichia coli | 10 |
| Bacillus subtilis | 5 |
Anticancer Activity
The compound has also been investigated for its anticancer effects. Studies have shown that benzoxazole derivatives can exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The mechanism involves the inhibition of specific cellular pathways that lead to apoptosis in cancer cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| PC3 | 25 |
The biological activity of 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide is attributed to its ability to inhibit key enzymes involved in nucleic acid synthesis and cellular proliferation. By targeting IMPDH in M. tuberculosis, the compound disrupts the bacterial replication process, while its effects on cancer cells are mediated through apoptosis induction via various signaling pathways .
Case Studies
Recent studies have highlighted the potential of this compound in therapeutic applications:
- Antimicrobial Efficacy Against Tuberculosis : A study demonstrated that derivatives similar to 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide showed promising results against drug-resistant strains of M. tuberculosis, indicating its potential as a lead compound for new tuberculosis treatments .
- Cytotoxicity in Cancer Research : In vitro studies have shown that this compound can significantly reduce cell viability in multiple cancer cell lines, suggesting its potential as an anticancer agent. The research emphasizes the need for further development and optimization of this compound to enhance its efficacy and reduce toxicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The compound can be synthesized via solvent-free reductive amination or multi-step routes involving intermediates like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide. Key parameters include:
- Temperature : Reflux conditions (e.g., 4 hours in absolute alcohol) for intermediate formation .
- Purification : TLC monitoring (chloroform:methanol, 7:3 ratio) to confirm reaction progress, followed by ice-water precipitation .
- Starting Materials : Use of hydrazine hydrate (1.2 eq) and aldehydes for derivative synthesis .
- Data : Typical yields range from 65–85% depending on solvent selection and stoichiometric control .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of methoxy (-OCH₃), sulfonamide (-SO₂NH-), and benzoxazole aromatic protons .
- FT-IR : Identify sulfonamide S=O stretches (1150–1350 cm⁻¹) and NH bending (1600–1650 cm⁻¹) .
- Chromatography :
- HPLC : Use C18 columns with methanol/water gradients (70:30) to assess purity (>95%) .
- TLC : Monitor reaction progress with Rf values calibrated against known standards .
Advanced Research Questions
Q. What strategies are employed to evaluate the compound's biological activity, particularly in antimicrobial or anticancer contexts?
- Methodological Answer :
- Antimicrobial Assays :
- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (0.5–128 µg/mL) .
- Anticancer Screening :
- MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated via dose-response curves (1–100 µM) .
- Mechanistic Studies :
- Fluorescence Probes : Use benzoxazole's intrinsic fluorescence to track cellular uptake .
Q. How can computational methods like molecular docking predict the compound's interactions with biological targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes like COX-2 or DNA topoisomerases based on structural analogs (e.g., benzoxazole derivatives binding to COX-2's hydrophobic pocket) .
- Docking Workflow :
Protein Preparation : Retrieve PDB structures (e.g., 5KIR for COX-2) and remove water molecules.
Ligand Optimization : Minimize energy using AMBER force fields.
Binding Affinity : Score interactions with AutoDock Vina; validate via MD simulations (100 ns) .
- Data : Docking scores ≤ -7.5 kcal/mol suggest strong binding potential .
Q. What are the common side reactions or byproducts during synthesis, and how are they mitigated?
- Methodological Answer :
- Side Reactions :
- Oxidation : Formation of sulfones/sulfoxides (add antioxidants like BHT) .
- Incomplete Substitution : Residual chloride in dichlorobenzene intermediates (use excess amine nucleophiles) .
- Byproduct Analysis :
- LC-MS : Detect impurities (e.g., N-(5-amino-2-methoxyphenyl)acetamide) and optimize recrystallization solvents (e.g., ethanol/water) .
Q. How is the structure-activity relationship (SAR) of this compound analyzed to guide derivative synthesis?
- Methodological Answer :
- Functional Group Modifications :
- Methoxy Position : Para-substitution (vs. ortho) enhances COX-2 selectivity (ΔIC₅₀: 0.8 µM vs. 5.2 µM) .
- Sulfonamide Replacement : Switching to carboxamide reduces antimicrobial efficacy by 40% .
- Data Tables :
| Derivative | R-Group | IC₅₀ (COX-2, µM) | MIC (S. aureus, µg/mL) |
|---|---|---|---|
| Parent | -SO₂NH- | 1.2 | 8.0 |
| Derivative A | -CONH- | 5.6 | 32.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
